L-2,4-Diaminobutyric acid

Description

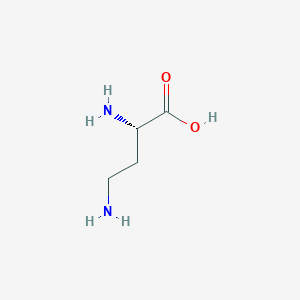

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-2,4-diaminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSCSPNOLGXSM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1758-80-1 | |

| Record name | L-2,4-Diaminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-DIAMINOBUTYRIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61HPH2F0W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Presence of L-2,4-Diaminobutyric Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, is a fascinating yet under-researched metabolite found in select plant species. As an isomer of the more commonly known neurotransmitter gamma-aminobutyric acid (GABA), DABA presents a unique profile of physiological activity and potential toxicity. Its occurrence is most notably documented within the genus Lathyrus, a group of legumes known for their resilience in harsh environments but also for the production of neurotoxic compounds. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, detailing its biosynthesis, physiological roles, and the analytical methodologies required for its study.

Natural Occurrence and Distribution

This compound has been identified in a limited number of plant species, with the most significant concentrations found in the genus Lathyrus. Notably, it is a constituent of Lathyrus sylvestris (flatpea) and Lathyrus latifolius (perennial pea). The concentration of DABA can vary significantly depending on the plant species, tissue type, and developmental stage.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data on the concentration of this compound in plant tissues. It is important to note that research in this area is not extensive, and further studies are required to provide a more comprehensive overview.

| Plant Species | Plant Part | Concentration (% of Dry Weight) | Reference(s) |

| Lathyrus sylvestris | Leaves | 1.6 - 2.6% | [1][2] |

| Lathyrus sylvestris | Stems | Concentration nearly doubles between weeks 10 and 16 of growth | [1][2] |

Note: Data on DABA concentrations in other Lathyrus species and in the seeds of DABA-containing plants is currently limited in the scientific literature.

Biosynthesis of this compound

The biosynthesis of this compound in plants is understood to be derived from the aspartate metabolic pathway. The key precursor is L-aspartate, a proteinogenic amino acid. A crucial enzymatic step in this pathway is the transamination of L-aspartate semialdehyde, catalyzed by the enzyme diaminobutyrate-2-oxoglutarate aminotransferase (DABA-AT)[3][4][5].

Figure 1: Simplified proposed biosynthetic pathway of this compound from L-aspartate in plants.

Physiological Role and Toxicological Significance

The precise physiological function of this compound in plants is not yet fully elucidated. Its accumulation, particularly in response to environmental stressors, suggests a potential role in nitrogen storage or defense mechanisms. However, the primary interest in DABA from a research and drug development perspective lies in its neuroactive properties. DABA is known to be a neurotoxin, and its presence in certain Lathyrus species has been linked to lathyrism, a neurodegenerative disease characterized by spastic paraparesis, although the primary causative agent of this disease in Lathyrus sativus is more commonly attributed to β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).

Experimental Protocols

The accurate quantification of this compound in plant matrices is crucial for research into its biosynthesis, physiological roles, and potential for drug development. The following sections detail the key experimental protocols for the extraction and analysis of DABA.

Extraction of Free Amino Acids from Plant Tissues

This protocol outlines a general procedure for the extraction of free amino acids, including DABA, from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle or a suitable homogenizer

-

80% (v/v) Ethanol (B145695)

-

Centrifuge

-

0.2 µm syringe filters

Procedure:

-

Harvest and weigh fresh plant tissue. For dry weight determination, a separate aliquot should be dried to a constant weight.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

To the powdered tissue, add 80% ethanol at a ratio of 10:1 (v/v) ethanol to fresh weight (e.g., 10 mL of 80% ethanol for 1 g of tissue).

-

Homogenize the mixture thoroughly.

-

Incubate the homogenate at 60°C for 15 minutes to aid in the extraction and precipitation of proteins.

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the free amino acids.

-

For cleanup, the supernatant can be passed through a 0.2 µm syringe filter.

-

The filtered extract is now ready for derivatization and HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to the lack of a strong chromophore, DABA requires derivatization to be detected by UV-Vis or fluorescence detectors in HPLC. O-phthalaldehyde (OPA) is a common derivatizing agent for primary amines.

Materials:

-

Amino acid extract (from the protocol above)

-

This compound standard

-

O-phthalaldehyde (OPA) reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.1 M sodium borate (B1201080) buffer (pH 9.5) and 50 µL of β-mercaptoethanol. This reagent should be prepared fresh daily.

-

HPLC system with a C18 reverse-phase column and a UV-Vis or fluorescence detector.

-

Mobile Phase A: 0.1 M Sodium acetate (B1210297) buffer (pH 7.2)

-

Mobile Phase B: Methanol

Procedure:

-

Derivatization:

-

In a microcentrifuge tube, mix 100 µL of the plant extract or standard solution with 400 µL of the OPA reagent.

-

Allow the reaction to proceed for exactly 2 minutes at room temperature.

-

-

HPLC Analysis:

-

Immediately inject a 20 µL aliquot of the derivatized sample onto the HPLC system.

-

Set the detection wavelength to 338 nm for UV detection or excitation at 340 nm and emission at 455 nm for fluorescence detection.

-

A typical gradient elution would be:

-

0-5 min: 20% B

-

5-25 min: Gradient to 80% B

-

25-30 min: 80% B

-

30-35 min: Gradient back to 20% B

-

35-40 min: 20% B (re-equilibration)

-

-

The flow rate is typically maintained at 1.0 mL/min.

-

-

Quantification:

-

Identify the DABA peak in the chromatogram by comparing its retention time to that of the DABA standard.

-

Construct a standard curve by plotting the peak area of the DABA standards against their known concentrations.

-

Determine the concentration of DABA in the plant extract by interpolating its peak area on the standard curve.

-

Figure 2: General experimental workflow for the quantification of this compound in plant tissues.

Conclusion and Future Directions

The study of this compound in plants is a field with considerable potential for discovery. While its presence is confirmed in certain Lathyrus species, a broader survey of the plant kingdom is warranted to understand its distribution more fully. Elucidating the complete biosynthetic pathway and the enzymes involved will provide valuable insights into plant secondary metabolism. For drug development professionals, the neuroactive properties of DABA, while toxic at high concentrations, may offer a starting point for the design of novel therapeutic agents targeting the central nervous system. Further research, underpinned by robust analytical methodologies as outlined in this guide, is essential to unlock the full scientific and therapeutic potential of this intriguing plant metabolite.

References

- 1. A host-specific diaminobutyrate aminotransferase contributes to symbiotic performance, homoserine metabolism, and competitiveness in the Rhizobium leguminosarum/Pisum sativum system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. A host-specific diaminobutyrate aminotransferase contributes to symbiotic performance, homoserine metabolism, and competitiveness in the Rhizobium leguminosarum/ Pisum sativum system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and History of L-2,4-Diaminobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,4-diaminobutyric acid (L-DABA), a non-proteinogenic amino acid, has a rich and complex history, from its initial chemical synthesis to its discovery in various natural sources and its intriguing biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to L-DABA. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.

Discovery and Historical Timeline

The journey of this compound (DABA) began in the early 20th century with its first chemical synthesis. However, its biological significance was not recognized until decades later when it was identified as a component of antibiotics and as a naturally occurring neurotoxin.

-

1901: First Chemical Synthesis: The earliest preparation of 2,4-diaminobutyric acid was reported by Emil Fischer.[1] His synthesis involved the use of β-phthalimido ethylmalonic ester.

-

Late 1940s: Discovery in Nature: The significance of DABA in the biological realm emerged with its identification as a key component of the polymyxin (B74138) group of antibiotics, which are produced by Bacillus polymyxa.

-

1953: Further Synthesis and Resolution: Key advancements in the chemical synthesis of DABA were made by Akabori and Numano, who synthesized it from glutamic acid. In the same year, Fu and colleagues achieved the enzymatic resolution of racemic DABA, a critical step for studying the biological activities of its individual stereoisomers.

-

Natural Occurrence in Lathyrus Species: L-DABA was subsequently identified as a neurotoxic compound present in the seeds of various plants from the Lathyrus genus, commonly known as sweet peas. This discovery linked L-DABA to the neurological disorder lathyrism.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₂O₂ | |

| Molecular Weight | 118.13 g/mol | |

| CAS Number | 1758-80-1 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water |

Synthesis and Isolation Protocols

Chemical Synthesis

Numerous methods for the chemical synthesis of DABA have been developed since Fischer's initial work. One notable method involves the use of γ-butyrolactone as a starting material.

Synthesis from γ-Butyrolactone (Conceptual Workflow)

Caption: Synthesis of racemic DABA from γ-butyrolactone.

Enzymatic Resolution of Racemic DABA

The separation of L- and D-enantiomers of DABA is crucial for studying their distinct biological activities. Enzymatic resolution using acylase I is a common method.

Experimental Protocol: Enzymatic Resolution using Acylase I (Generalized)

-

N-Acetylation: The racemic mixture of 2,4-diaminobutyric acid is first N-acetylated to produce N-acetyl-Dthis compound.

-

Enzymatic Hydrolysis: The N-acetylated racemic mixture is dissolved in a buffered solution, and acylase I is added. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding this compound and unreacted N-acetyl-D-2,4-diaminobutyric acid.

-

Separation: The resulting mixture is separated based on the differing solubilities and charges of the components. L-DABA can be isolated by techniques such as ion-exchange chromatography.

-

Hydrolysis of D-enantiomer: The recovered N-acetyl-D-2,4-diaminobutyric acid can be hydrolyzed by acid treatment to obtain D-2,4-diaminobutyric acid.

Isolation from Natural Sources

L-DABA can be isolated from natural sources such as the seeds of Lathyrus species or from bacterial cultures that produce polymyxin antibiotics.

Experimental Protocol: Isolation from Bacterial Culture (Generalized)

-

Culturing: The polymyxin-producing bacterial strain (e.g., Bacillus polymyxa) is cultured in a suitable fermentation medium.

-

Extraction: After fermentation, the bacterial cells are harvested, and the polymyxin is extracted from the culture broth.

-

Hydrolysis: The extracted polymyxin is subjected to acid hydrolysis to break the peptide bonds and release the constituent amino acids, including L-DABA.

-

Purification: The hydrolysate is then subjected to purification steps, such as ion-exchange chromatography, to isolate this compound.

Biological Activity and Mechanism of Action

L-DABA exhibits a range of biological activities, most notably its neurotoxicity, which is primarily attributed to its interaction with the GABAergic and glutamatergic systems.

Interaction with the GABAergic System

L-DABA is known to be an inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.

Quantitative Data on GABA-T Inhibition

| Parameter | Value | Reference |

| IC₅₀ | > 500 µM | [1] |

| Inhibition Type | Non-competitive | [2] |

By inhibiting GABA-T, L-DABA leads to an accumulation of GABA in the brain, which can disrupt the delicate balance of neuronal excitation and inhibition.

Signaling Pathway: L-DABA and GABAergic System

Caption: L-DABA inhibits GABA-T, leading to increased GABA levels.

Interaction with the Glutamatergic System

While the primary mechanism of L-DABA's neurotoxicity is linked to the GABAergic system, there is evidence suggesting its interaction with the glutamatergic system, the main excitatory neurotransmitter system in the brain. The exact nature of this interaction is still under investigation, but it is hypothesized that the structural similarity of L-DABA to glutamate (B1630785) may allow it to interact with glutamate receptors, contributing to excitotoxicity.

Neurotoxicity Data

| Cell Type | Concentration | Effect | Reference |

| Tumor Cells | 10 mM | Irreversible cell damage | [1] |

Experimental Workflow: Assessing Neurotoxicity

Caption: Workflow for determining the neurotoxicity of L-DABA.

Conclusion

This compound has a multifaceted history, from its chemical origins to its discovery as a biologically active molecule with significant implications for neuroscience and pharmacology. Its role as a GABA-T inhibitor and potential modulator of the glutamatergic system makes it a valuable tool for studying neurotransmitter pathways and a compound of interest for drug development. This technical guide provides a foundational understanding of L-DABA, offering researchers the necessary historical context, experimental methodologies, and quantitative data to further explore its complex biological functions.

References

L-2,4-Diaminobutyric Acid: A Non-Proteinogenic Amino Acid with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,4-diaminobutyric acid (DAB) is a non-proteinogenic amino acid found in various natural sources, including certain species of Lathyrus plants and as a component of peptide antibiotics like polymyxins. While not incorporated into proteins during translation, DAB exhibits a range of significant biological activities, including neuromodulatory, cytotoxic, and antimicrobial effects. This technical guide provides a comprehensive overview of the core aspects of DAB, including its biochemical properties, mechanisms of action, and its applications in research and drug development. Detailed experimental protocols for its analysis and biological evaluation are provided, alongside quantitative data and visual representations of its metabolic and signaling pathways to serve as a valuable resource for the scientific community.

Introduction

This compound, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), has garnered considerable interest due to its multifaceted biological profile. Its presence in neurotoxic Lathyrus species has historically linked it to the neurological disorder neurolathyrism. However, ongoing research has unveiled its potential as a pharmacological tool and a building block for novel therapeutics. This guide delves into the technical details of DAB, offering a foundational understanding for researchers exploring its potential in neuroscience, oncology, and infectious diseases.

Physicochemical Properties

This compound is a water-soluble amino acid with the following key properties:

| Property | Value |

| Molecular Formula | C₄H₁₀N₂O₂ |

| Molecular Weight | 118.13 g/mol |

| CAS Number | 1758-80-1 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Natural Occurrence and Biosynthesis

This compound is found in a variety of natural sources:

-

Plants: It is notably present in the seeds of various Lathyrus species, such as Lathyrus sativus (grass pea), where it is considered a neurolathyrogen.

-

Bacteria: DAB is a key structural component of the polymyxin (B74138) group of antibiotics, which are produced by bacteria of the genus Paenibacillus. It is also found in the cell walls of some actinomycetes.[1]

-

Cyanobacteria: Certain species of cyanobacteria have been shown to produce DAB.[2]

Biosynthesis in Ectoine (B1671093) Pathway

In some bacteria, this compound is an intermediate in the biosynthesis of ectoine, a compatible solute that protects cells from osmotic stress. The pathway involves three key enzymes: this compound transaminase (EctB), this compound acetyltransferase (EctA), and ectoine synthase (EctC).[3][4][5][6]

Mechanisms of Action

DAB exerts its biological effects through several mechanisms, primarily centered on the nervous system.

Modulation of the GABAergic System

DAB is a known modulator of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Its effects are twofold:

-

Inhibition of GABA Transaminase (GABA-T): DAB acts as a weak, non-competitive inhibitor of GABA transaminase, the enzyme responsible for the degradation of GABA.[7] This inhibition leads to an increase in synaptic GABA levels.

-

Inhibition of GABA Reuptake: DAB can also inhibit the reuptake of GABA from the synaptic cleft, further potentiating GABAergic neurotransmission.

Neurotoxicity

The neurotoxic effects of DAB are primarily attributed to its excitotoxic properties, which are thought to involve the activation of N-methyl-D-aspartate (NMDA) receptors.[8] This can lead to an influx of calcium ions and subsequent neuronal damage. Additionally, high concentrations of DAB can cause chronic ammonia (B1221849) toxicity by inhibiting ornithine carbamoyltransferase in the liver, leading to an accumulation of ammonia that is toxic to the brain.[9]

Anticancer Activity

DAB has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism involves the massive and unregulated uptake of DAB into cancer cells, leading to osmotic stress and cell lysis.[10][11][12] This effect is particularly pronounced in cells with high amino acid transport activity.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: Enzyme Inhibition

| Enzyme | Organism | Inhibition Type | IC₅₀ | Reference |

| GABA Transaminase | Rat brain | Non-competitive | > 500 µM | [7] |

Table 2: Cytotoxicity

| Cell Line | Cell Type | Exposure Time | LD₅₀ / EC₅₀ | Reference |

| Mouse Fibrosarcoma | Cancer | 24 h | 10 mM (total cell damage) | [12] |

| SKMG-1 | Human Glioma | 24 h | 20 mM (LD₅₀) | [13] |

| Normal Human Fibroblasts | Normal | 24 h | 12.5 mM (LD₅₀) | [13] |

| Zebrafish Larvae | In vivo | 6 days | 500 µM (EC₅₀ for death) | |

| Human Neuroblastoma (SH-SY5Y) | Cancer | 48 h | 500 µM (decreased viability) |

Table 3: Anticonvulsant Activity

| Animal Model | Administration Route | Dose | Effect | Reference |

| Mouse | Intracerebroventricular (i.c.v.) | 2 µmoles | Doubled the CD₅₀ of picrotoxin (B1677862) and 3-mercaptopropionate | [14] |

| Mouse | Intraperitoneal (i.p.) | 5 mmoles/kg | Anticonvulsant against 3-mercaptopropionate | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A common method for the synthesis of this compound is from L-glutamic acid. The following is a generalized protocol:

-

Protection of Amino and Carboxyl Groups of L-Glutamic Acid: The α-amino and γ-carboxyl groups of L-glutamic acid are protected using appropriate protecting groups (e.g., Boc for the amino group and benzyl (B1604629) ester for the carboxyl group).

-

Hofmann Rearrangement: The protected glutamic acid is subjected to a Hofmann rearrangement of the α-carboxamide, which is generated from the corresponding carboxylic acid. This reaction converts the α-carboxyl group into an amino group, yielding a protected form of this compound.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc and hydrogenolysis for benzyl ester) to yield this compound.

-

Purification: The final product is purified by ion-exchange chromatography.

Quantification by LC-MS/MS in Biological Samples

References

- 1. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. manuals.plus [manuals.plus]

- 4. benchchem.com [benchchem.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. The anticonvulsant action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of L-2,4-Diaminobutyric Acid in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, plays a multifaceted and critical role in the survival and adaptation of a diverse range of microorganisms. While not incorporated into proteins via ribosomal synthesis, DABA serves as a key metabolic intermediate in several essential pathways, including the biosynthesis of osmoprotectants, polyamines, and unique cell wall components. This technical guide provides an in-depth exploration of the biological functions of L-DABA in microorganisms, with a focus on its synthesis, metabolic fate, and the enzymes involved. Detailed experimental protocols for the characterization of DABA-related pathways and quantitative data on enzyme kinetics and metabolite concentrations are presented to facilitate further research and application in drug development and biotechnology.

Introduction

Non-proteinogenic amino acids are crucial to microbial metabolism, often participating in specialized pathways that contribute to an organism's fitness in specific environmental niches. This compound (DABA) is a prime example of such a molecule, acting as a central precursor in several physiologically significant biosynthetic routes. Understanding the biological roles of DABA and its associated enzymatic machinery provides valuable insights into microbial stress response, cell wall architecture, and the production of bioactive secondary metabolites. This guide will delve into the core functions of L-DABA in microorganisms, presenting the current state of knowledge in a manner accessible to researchers and professionals in related fields.

Key Biological Roles of this compound

L-DABA is primarily involved in four key biological processes in microorganisms:

-

Ectoine (B1671093) Biosynthesis: As a crucial intermediate in the synthesis of the compatible solute ectoine, DABA plays a vital role in protecting microorganisms from osmotic stress.

-

1,3-Diaminopropane (B46017) Synthesis: In certain bacteria, DABA is a direct precursor to 1,3-diaminopropane, a polyamine with diverse physiological functions.

-

Poly-γ-D-glutamic Acid (PGA) Synthesis: In some bacteria, D-DABA, derived from L-DABA, is a component of the exopolysaccharide PGA, which is involved in virulence and biofilm formation.

-

Peptidoglycan Structure: Isomers of DABA are found in the cell wall peptidoglycan of some actinomycetes, contributing to the structural integrity of the cell and serving as a taxonomic marker.[1]

Ectoine Biosynthesis: A Defense Against Osmotic Stress

The most well-characterized role of L-DABA is as a precursor in the biosynthesis of ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid), a highly effective compatible solute. Microorganisms accumulate ectoine in response to high osmotic stress to maintain cell turgor and protect macromolecules from denaturation.[2] The biosynthesis of ectoine from L-aspartate-β-semialdehyde involves three key enzymatic steps, with L-DABA being the product of the first dedicated step.

The genes encoding the ectoine biosynthetic enzymes, ectA, ectB, and ectC, are typically organized in an operon, and their expression is induced by high osmolarity.[2][3][4] In some microorganisms, an additional gene, ectD, encoding the ectoine hydroxylase, is present, leading to the synthesis of 5-hydroxyectoine. Furthermore, a specialized aspartokinase gene, ask_ect, is sometimes found in the operon to ensure a sufficient supply of the precursor L-aspartate-β-semialdehyde.[2]

Diagram: Ectoine Biosynthesis Pathway

Caption: Biosynthesis and regulation of ectoine.

1,3-Diaminopropane Synthesis

In bacteria such as Acinetobacter baumannii and Haemophilus influenzae, L-DABA is a direct precursor for the synthesis of 1,3-diaminopropane.[5][6] This pathway involves two key enzymes: L-2,4-diaminobutyrate aminotransferase (Dat) and L-2,4-diaminobutyrate decarboxylase (Ddc). The genes encoding these enzymes are often found in a cluster.[5][6]

Diagram: 1,3-Diaminopropane Synthesis Pathway

Caption: Biosynthesis of 1,3-diaminopropane from L-DABA.

Poly-γ-D-glutamic Acid (PGA) Synthesis

In Streptoalloteichus hindustanus, DABA is a building block of the antiviral homopolymer γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab).[7][8] The biosynthesis of this polymer involves a racemase, PddB, which converts L-DABA to D-DABA.[9] This is a notable example of the incorporation of a D-amino acid, derived from its L-isomer, into a secondary metabolite. The genes for poly-D-Dab synthesis are organized in a biosynthetic gene cluster.[9]

Diagram: Poly-D-Dab Synthesis Workflow

Caption: Conversion of L-DABA to D-DABA for poly-D-Dab synthesis.

Quantitative Data

Enzyme Kinetics

The following tables summarize the kinetic parameters of key enzymes involved in L-DABA metabolism from various microorganisms.

Table 1: Kinetic Parameters of L-2,4-Diaminobutyrate Acetyltransferase (EctA)

| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Paenibacillus lautus | L-2,4-Diaminobutyrate | 0.28 ± 0.03 | 1.8 ± 0.04 | [10] |

| Paenibacillus lautus | Acetyl-CoA | 0.12 ± 0.01 | 1.9 ± 0.03 | [10] |

Table 2: Kinetic Parameters of L-2,4-Diaminobutyrate Decarboxylase (Ddc)

| Organism | Substrate | Km (mM) | Optimal pH | Reference |

| Acinetobacter calcoaceticus | L-2,4-Diaminobutyrate | 1.59 | 8.5-8.75 | [11] |

| Enterobacter aerogenes | L-2,4-Diaminobutyrate | - | 8.0-8.25 | [12] |

| Serratia marcescens | L-2,4-Diaminobutyrate | - | 8.0-8.25 | [12] |

Table 3: Kinetic Parameters of Diaminobutyrate-2-oxoglutarate Transaminase (EctB)

| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference |

| Halomonas elongata | L-Glutamate | 9.1 | - | 8.6-8.7 | [13] |

| Halomonas elongata | DL-Aspartate-β-semialdehyde | 4.5 | 12 | 8.6-8.7 | [13] |

Note: '-' indicates data not available in the cited literature.

Intracellular Solute Concentrations

The intracellular concentration of L-DABA and its derivatives is tightly regulated, particularly in response to environmental stressors.

Table 4: Intracellular Concentrations of Ectoine and Precursors under Osmotic Stress

| Organism | Condition | Ectoine (µmol/g dry weight) | N-γ-ADABA (µmol/g dry weight) | Reference |

| Brevibacterium sp. JCM 6894 | 2 M NaCl | Increases linearly with NaCl concentration | - | [14] |

| Chromohalobacter salexigens | 15% NaCl | High accumulation | Accumulates | [15] |

Note: Specific quantitative values for DABA are often not reported as it is a transient intermediate.

Experimental Protocols

Quantification of this compound by HPLC

This protocol is adapted from methods used for the analysis of amino acids and ectoine precursors.[10][16][17][18]

Objective: To quantify the concentration of L-DABA in microbial cell extracts.

Materials:

-

Microbial cell pellet

-

Perchloric acid (0.5 M)

-

Potassium carbonate (2 M)

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 reversed-phase column

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 0.05 M KH2PO4, pH adjusted to 3.3-3.7 with phosphoric acid

-

Derivatization reagent: 2,4-dinitrofluorobenzene (DNFB)

-

Sodium bicarbonate solution (0.05 M)

-

L-DABA standard

Procedure:

-

Cell Lysis and Extraction:

-

Resuspend the microbial cell pellet in a known volume of 0.5 M perchloric acid.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and neutralize with 2 M potassium carbonate.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

-

Pre-column Derivatization:

-

To 500 µL of the cell extract or L-DABA standard, add 50 µL of 0.05 M sodium bicarbonate solution.

-

Add 100 µL of 0.2% (w/v) DNFB in acetonitrile.

-

Incubate at 40°C for 30-60 minutes in a water bath.

-

Cool to room temperature and dilute to 1 mL with a 1:1 mixture of methanol and water.

-

-

HPLC Analysis:

-

Filter the derivatized sample through a 0.22 µm syringe filter.

-

Inject 20-40 µL of the sample onto the C18 column.

-

Use a gradient elution program with mobile phases A and B.

-

Set the UV detection wavelength to 350 nm.

-

Quantify the L-DABA peak by comparing its area to a standard curve generated with known concentrations of L-DABA.

-

Enzyme Assay for L-2,4-Diaminobutyrate Acetyltransferase (EctA)

This protocol is based on the characterization of EctA from Paenibacillus lautus.[10][16]

Objective: To determine the enzymatic activity of EctA.

Materials:

-

Purified EctA enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

This compound (substrate)

-

Acetyl-CoA (co-substrate)

-

HPLC system as described in section 4.1.

-

N-γ-acetyl-L-2,4-diaminobutyric acid standard

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer, a known concentration of L-DABA, and acetyl-CoA.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified EctA enzyme.

-

-

Reaction and Termination:

-

Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of a stop solution (e.g., 1 M HCl or by heat inactivation).

-

-

Product Quantification:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC as described in section 4.1 to quantify the amount of N-γ-acetyl-L-2,4-diaminobutyric acid produced.

-

Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of enzyme).

-

Enzyme Assay for L-2,4-Diaminobutyrate Decarboxylase (Ddc)

This is a general protocol for assaying amino acid decarboxylase activity.[19][20]

Objective: To detect and measure the activity of DABA decarboxylase.

Materials:

-

Decarboxylase broth base (containing peptone, yeast extract, dextrose, and a pH indicator like bromocresol purple)

-

This compound

-

Sterile mineral oil

-

Bacterial culture

Procedure:

-

Media Preparation:

-

Prepare decarboxylase broth with and without the addition of 1% (w/v) L-DABA.

-

Dispense the media into test tubes.

-

-

Inoculation and Incubation:

-

Inoculate the tubes with the test microorganism. A control tube without DABA should also be inoculated.

-

Overlay the broth with a layer of sterile mineral oil to create anaerobic conditions.

-

Incubate at the optimal growth temperature for the microorganism for 24-96 hours.

-

-

Result Interpretation:

-

A positive result is indicated by a color change of the pH indicator to alkaline (e.g., purple for bromocresol purple), due to the production of the amine (1,3-diaminopropane).

-

The control tube should show an acidic reaction (e.g., yellow) due to glucose fermentation.

-

Conclusion

This compound is a non-proteinogenic amino acid of significant importance in the microbial world. Its central role as a metabolic intermediate in pathways leading to the synthesis of the osmoprotectant ectoine, the polyamine 1,3-diaminopropane, and the biopolymer poly-D-Dab underscores its contribution to microbial survival, stress adaptation, and virulence. The enzymes involved in DABA metabolism present potential targets for the development of novel antimicrobial agents. Furthermore, the pathways themselves offer opportunities for biotechnological applications, such as the microbial production of valuable compounds. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals seeking to further unravel the complexities of DABA metabolism and harness its potential.

References

- 1. uniprot.org [uniprot.org]

- 2. Genes and enzymes of ectoine biosynthesis in halotolerant methanotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Biosynthesis of the Stress-Protectant and Chemical Chaperon Ectoine: Biochemistry of the Transaminase EctB [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Two genes involved in the 1,3-diaminopropane production pathway in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Stereocontrolled Biosynthesis of Mirror-Symmetric 2,4-Diaminobutyric Acid Homopolymers Is Critically Governed by Adenylation Activations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The architecture of the diaminobutyrate acetyltransferase active site provides mechanistic insight into the biosynthesis of the chemical chaperone ectoine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and characterization of L-2,4-diaminobutyrate decarboxylase from Acinetobacter calcoaceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Occurrence of a novel L-2,4-diaminobutyrate decarboxylase activity in some species of Enterobacteriaceae, and purification and characterization of the enzymes of Enterobacter aerogenes and Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Intracellular Changes in Ions and Organic Solutes in Halotolerant Brevibacterium sp. Strain JCM 6894 after Exposure to Hyperosmotic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. uni-marburg.de [uni-marburg.de]

- 17. CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography - Google Patents [patents.google.com]

- 18. sciforum.net [sciforum.net]

- 19. asm.org [asm.org]

- 20. microbenotes.com [microbenotes.com]

An In-depth Technical Guide to the Physical and Chemical Properties of L-2,4-Diaminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-Diaminobutyric acid (L-DABA), a non-proteinogenic amino acid, has garnered significant interest in the scientific community for its diverse biological activities. It is a structural analog of γ-aminobutyric acid (GABA) and has shown potential as a therapeutic agent, particularly in the fields of oncology and neuroscience. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its known biological mechanisms.

Physical and Chemical Properties

This compound is a water-soluble, crystalline solid. Its chemical structure consists of a four-carbon chain with amino groups at the second and fourth positions. The L-isomer is the naturally occurring enantiomer. Key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀N₂O₂ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| IUPAC Name | (2S)-2,4-diaminobutanoic acid | [1] |

| CAS Number | 1758-80-1 | [1] |

| Appearance | Solid | [1] |

Table 2: Physicochemical Properties of this compound and its Dihydrochloride (B599025) Salt

| Property | This compound | This compound Dihydrochloride | Source(s) |

| Melting Point | Not available | 197-200 °C (decomposes) | [2] |

| Solubility | Soluble in water | Soluble in water (0.5 g/10 mL) | [2] |

| Optical Rotation [α]20/D | Not available | +14.5° ± 1.5° (c = 3.67% in H₂O) | [2] |

| pKa Values | See PubChem's IUPAC Digitized pKa Dataset | Not available | [1] |

Experimental Protocols

Disclaimer: The following protocols are generalized procedures and may require optimization for specific experimental conditions and equipment.

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of a suitable precursor, followed by purification using ion-exchange chromatography. One reported method involves the hydrolysis of γ-polydiaminobutyric acid under pressure, with an organic acid, or using enzymatic hydrolysis.[3] Another approach starts from a protected amino acid precursor.[4]

Generalized Protocol for Purification:

-

Following hydrolysis of the starting material, the resulting acidic solution is passed through a Dowex-3 ion-exchange column. This step is repeated to ensure the complete removal of any remaining acid and unreacted starting materials.[4]

-

The eluate containing this compound is then concentrated.[4]

-

To obtain the dihydrochloride salt, excess hydrochloric acid is added to the concentrated solution.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

Due to the lack of a strong chromophore, this compound typically requires pre-column derivatization for sensitive detection by HPLC with UV or fluorescence detectors.[5][6][7] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[8]

Generalized Protocol for Pre-column Derivatization and HPLC Analysis:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable buffer (e.g., 0.2 M borate (B1201080) buffer).

-

Derivatization: Mix the sample solution with a solution of the derivatizing agent (e.g., OPA and a thiol like mercaptopropionic acid) and allow the reaction to proceed for a specified time (e.g., 1 minute).[5]

-

Injection: Inject a specific volume of the derivatized sample into the HPLC system.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[6]

-

Detection: Fluorescence or UV detection at the appropriate wavelength for the chosen derivative.

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis

UHPLC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices like plasma, often without the need for derivatization.[9][10]

Generalized Protocol for UHPLC-MS/MS Analysis in Plasma:

-

Sample Preparation:

-

UHPLC Conditions:

-

Column: A mixed-mode or reversed-phase column suitable for polar analytes.

-

Mobile Phase: A gradient of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile.[9]

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for the structural elucidation and purity assessment of this compound.

Generalized Protocol for NMR Sample Preparation:

-

Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a deuterated solvent (e.g., D₂O, as L-DABA is water-soluble).[12]

-

If the solution contains any particulate matter, filter it through a glass wool plug into a clean NMR tube.[13]

-

Add an internal standard (e.g., DSS for aqueous samples) for chemical shift referencing if required.[12]

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer of suitable field strength.

Determination of pKa by Potentiometric Titration

The pKa values of the amino and carboxylic acid groups can be determined by potentiometric titration.

Generalized Protocol:

-

Prepare a solution of this compound of known concentration (e.g., 1 mM) in water.[14][15]

-

Adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).[14][15]

-

Titrate the solution with a standard base solution (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.[14][15]

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

GABA Transaminase (GABA-T) Inhibition Assay

The inhibitory effect of this compound on GABA transaminase can be assessed using an enzymatic assay.

Generalized Protocol:

-

Prepare a reaction mixture containing GABA-T, the substrate GABA, and a co-substrate α-ketoglutarate in a suitable buffer (e.g., potassium pyrophosphate buffer, pH 8.5).[16]

-

To measure the inhibition, pre-incubate the enzyme with various concentrations of this compound before adding the substrates.

-

The reaction can be coupled to a secondary enzyme, succinic semialdehyde dehydrogenase (SSDH), which reduces NADP⁺ to NADPH.[16]

-

Monitor the increase in absorbance at 340 nm due to the formation of NADPH to determine the reaction rate.[17]

Cellular Uptake Assay

The uptake of this compound into cancer cells can be measured to understand its mechanism of action.

Generalized Protocol:

-

Seed cancer cells in a multi-well plate and allow them to adhere.[18]

-

On the day of the assay, replace the growth medium with an assay buffer.

-

To initiate uptake, add a solution of this compound (radiolabeled or unlabeled) to the cells.[19]

-

After a specific incubation time, stop the uptake by washing the cells with ice-cold buffer.[19]

-

Lyse the cells and quantify the intracellular concentration of this compound using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compound or LC-MS/MS for unlabeled compound).[19]

Biological Activity and Mechanisms of Action

Inhibition of GABA Transaminase

This compound is a known inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[20] By inhibiting GABA-T, L-DABA can increase the levels of GABA in the brain, which is a therapeutic strategy for conditions like epilepsy.[21] Kinetic studies have suggested that L-DABA acts as a non-competitive inhibitor of GABA-T.[4]

References

- 1. asdlib.org [asdlib.org]

- 2. L -2,4-Diaminobutyric acid = 95.0 1883-09-6 [sigmaaldrich.com]

- 3. CN102206166B - Method for preparing L-2, 4-diaminobutyric acid - Google Patents [patents.google.com]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. manuals.plus [manuals.plus]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 21. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

L-2,4-Diaminobutyric Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-2,4-diaminobutyric acid (L-DABA), a non-proteinogenic amino acid with significant implications in biochemistry and pharmacology. This document covers its nomenclature, physicochemical properties, metabolic pathways, and relevant experimental protocols.

Nomenclature

The standard nomenclature for this compound is crucial for accurate scientific communication. Its formal IUPAC name is (2S)-2,4-diaminobutanoic acid [1][2]. This designation specifies the 'S' stereochemistry at the alpha-carbon, distinguishing it from its D-enantiomer.

The compound is also known by a variety of synonyms in scientific literature and commercial databases. These include:

-

L-α,γ-Diaminobutyric acid

-

(S)-2,4-Diaminobutanoic acid[1]

-

L-Dbu[1]

-

H-Dab-OH[1]

-

L-2,4-diaminobutanoic acid[1]

-

Butanoic acid, 2,4-diamino-, (S)-[1]

-

L-DABA[1]

-

alpha,gamma-Diaminobutyrate[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common dihydrochloride (B599025) salt is presented in the table below. These properties are essential for its handling, formulation, and experimental application.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O₂ | PubChem[1][2] |

| Molecular Weight | 118.13 g/mol | PubChem[1][2] |

| IUPAC Name | (2S)-2,4-diaminobutanoic acid | PubChem[1][2] |

| CAS Number | 1758-80-1 | PubChem[1][2] |

| Appearance | Solid | HMDB[2] |

| Melting Point (dihydrochloride) | 197-200 °C (decomposes) | Sigma-Aldrich[3] |

| Solubility (dihydrochloride) | Soluble in water (0.5 g/10 mL) | Sigma-Aldrich[3] |

| Optical Activity (dihydrochloride) | [α]20/D +14.5±1.5°, c = 3.67% in H₂O | Sigma-Aldrich[3] |

Metabolic Pathways

This compound is an intermediate in several bacterial metabolic pathways, most notably in the biosynthesis of the compatible solute ectoine (B1671093) and in the production of 1,3-diaminopropane.

Ectoine Biosynthesis

In many bacteria, this compound is a key precursor in the synthesis of ectoine, a chemical chaperone that protects cells from osmotic stress. The pathway involves the acetylation of this compound to form N-γ-acetyl-L-2,4-diaminobutyrate, which is then cyclized to produce ectoine.[1]

1,3-Diaminopropane Biosynthesis

Certain Vibrio species possess an this compound decarboxylase, which catalyzes the conversion of L-DABA to 1,3-diaminopropane, a precursor for the synthesis of polyamines like norspermidine.[4]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. One common method involves the hydrolysis of γ-polydiaminobutyric acid.[5] Another approach starts from homoserine, which undergoes a series of protection, substitution, and deprotection steps to yield the final product.[6] A method for synthesizing 2,4-diaminobutyric acid from γ-butyrolactone has also been described.[7]

A generalized workflow for the synthesis from a protected precursor is outlined below.

Racemase Activity Assay using Marfey's Method

The interconversion between L- and D-2,4-diaminobutyric acid can be quantified using a racemase assay followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide, L-FDLA) and subsequent HPLC analysis.[8]

Protocol Outline:

-

Enzyme Reaction: Incubate the purified racemase with the L- or D-DABA substrate at a controlled temperature (e.g., 30°C).[8]

-

Reaction Termination: Stop the reaction by adding a strong acid, such as trichloroacetic acid.[8]

-

Neutralization: Neutralize the reaction mixture.[8]

-

Derivatization:

-

Add a solution of L-FDLA in acetone (B3395972) to an aliquot of the reaction product.[8]

-

Add a sodium bicarbonate solution to adjust the pH.[8]

-

Incubate the mixture to allow for the formation of diastereomeric derivatives.[8]

-

-

HPLC Analysis:

-

Separate the derivatized enantiomers using reverse-phase HPLC.

-

Detect the derivatives by UV absorbance (e.g., at 340 nm).[8]

-

-

Quantification: Determine the amount of each enantiomer by comparing the peak areas to a standard curve.[8] The enzyme activity is calculated from the initial velocity of the stereoinversion.[8]

This technical guide provides a foundational understanding of this compound for researchers and professionals in related fields. For more specific applications and detailed protocols, consulting the primary literature is recommended.

References

- 1. The architecture of the diaminobutyrate acetyltransferase active site provides mechanistic insight into the biosynthesis of the chemical chaperone ectoine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L -2,4-Diaminobutyric acid = 95.0 1883-09-6 [sigmaaldrich.com]

- 4. academic.oup.com [academic.oup.com]

- 5. CN102206166B - Method for preparing L-2, 4-diaminobutyric acid - Google Patents [patents.google.com]

- 6. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]

L-2,4-Diaminobutyric Acid: A Secondary Metabolite with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, is a fascinating secondary metabolite produced by a wide array of organisms, including plants, bacteria, and cyanobacteria. This technical guide provides a comprehensive overview of DABA, focusing on its biosynthesis, producing organisms, and significant biological activities. Particular emphasis is placed on its potential as a therapeutic agent, with detailed discussions on its anticonvulsant and antitumor properties. This document includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development.

Introduction

This compound (DABA) is a structural isomer of the more commonly known neurotransmitter gamma-aminobutyric acid (GABA). As a secondary metabolite, it is not directly involved in the primary growth, development, or reproduction of an organism but plays a crucial role in ecological interactions and defense mechanisms. DABA has garnered significant interest in the scientific community due to its diverse biological activities, which include neurotoxic, anticonvulsant, and antitumor effects. This guide aims to consolidate the current knowledge on DABA, providing a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Biosynthesis of this compound

The primary biosynthetic route for this compound in many bacteria is intrinsically linked to the ectoine (B1671093) biosynthesis pathway, originating from the primary metabolite L-aspartate. The pathway involves a series of enzymatic conversions to produce L-aspartate-4-semialdehyde, which then serves as a key intermediate for DABA synthesis.

The key enzymatic steps are:

-

Phosphorylation of L-aspartate: The pathway is initiated by the phosphorylation of L-aspartate to L-aspartyl-4-phosphate, a reaction catalyzed by aspartate kinase (AK) (EC 2.7.2.4).[1][2][3][4][5]

-

Reduction to L-aspartate-4-semialdehyde: Subsequently, L-aspartyl-4-phosphate is reduced to L-aspartate-4-semialdehyde by the enzyme aspartate-semialdehyde dehydrogenase (ASADH) (EC 1.2.1.11).[6][7][8][9][10]

-

Transamination to this compound: The final step in DABA synthesis involves the transamination of L-aspartate-4-semialdehyde. This reaction is catalyzed by diaminobutyrate—2-oxoglutarate transaminase (EctB) (EC 2.6.1.76), which transfers an amino group from a donor, typically L-glutamate, to form this compound.[11][12][13][14][15]

In some plants, such as Lathyrus sylvestris, the biosynthesis of DABA has been shown to proceed from L-homoserine and DL-aspartic acid, indicating the existence of alternative pathways.[13]

Biosynthetic pathway of this compound from L-aspartate.

Producing Organisms and Quantitative Data

This compound is produced by a diverse range of organisms. The following table summarizes the known producers and the reported concentrations of DABA in these organisms.

| Organism Type | Genus/Species | Concentration of this compound | Reference(s) |

| Plants | Lathyrus latifolius (seeds) | 4.21 µg/g | [16] |

| Lathyrus species | Presence confirmed | ||

| Bacteria | Streptomyces albidoflavus | Presence confirmed | |

| Vibrio species | Presence confirmed | ||

| Acinetobacter calcoaceticus | Presence confirmed | ||

| Cyanobacteria | Various species | 0.07 - 0.83 µg/g | [16] |

Biological Activities of this compound

Neurological Activity

L-DABA is a known inhibitor of GABA transaminase, the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, L-DABA leads to an increase in GABA levels in the brain, which is thought to be the basis for its anticonvulsant properties.[17] It has also been shown to act as a GABA reuptake inhibitor, further potentiating GABAergic neurotransmission.[17]

Mechanism of L-DABA's neurological activity via inhibition of GABA metabolism.

Antitumor Activity

L-DABA has demonstrated significant antitumor effects both in vitro and in vivo. The proposed mechanism of action involves the massive and unregulated uptake of DABA by tumor cells, leading to osmotic stress and subsequent cell lysis. This effect is particularly pronounced in malignant cells.

The following table summarizes the quantitative data on the antitumor activity of L-DABA.

| Cell Line / Model | Concentration / Dose | Effect | Reference(s) |

| Mouse Fibrosarcoma Cells (in vitro) | 10 mM for 24 hours | Irreversible and total cell damage | [18] |

| Hepatoma Cells (in vitro) | 8 mmol/L for 8 hours | Irreversible cell damage | [6] |

| Mouse Fibrosarcoma (in vivo) | Isotonic 0.1 M solution (i.p.) | 43.4% reduction in tumor growth | [18] |

| Human Glioma Cell Line (SKMG-1) | Not specified | Cytolytic effect | [9] |

Experimental Protocols

Extraction and Purification of this compound from Microbial Culture

This protocol provides a general workflow for the isolation and purification of DABA from a bacterial fermentation broth, such as from a Streptomyces species.

Workflow for the extraction and purification of L-DABA from microbial culture.

Methodology:

-

Fermentation: Culture the DABA-producing microorganism in a suitable liquid medium under optimal growth conditions.

-

Separation of Biomass: Centrifuge the fermentation broth to pellet the microbial cells.

-

Supernatant Treatment: Collect the supernatant, which contains the secreted DABA. Acidify the supernatant to a pH of approximately 2.0 with hydrochloric acid.

-

Cation-Exchange Chromatography: Apply the acidified supernatant to a strong cation-exchange resin column (e.g., Dowex 50W-X8). Wash the column with deionized water to remove neutral and anionic compounds.

-

Elution: Elute the bound amino acids, including DABA, from the column using a gradient of ammonium (B1175870) hydroxide (B78521) (e.g., 0 to 2 M).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of DABA using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Pooling and Concentration: Pool the fractions containing DABA and concentrate them under reduced pressure using a rotary evaporator.

-

Crystallization: Dissolve the concentrated residue in a minimal amount of hot water and add ethanol (B145695) to induce crystallization of this compound.

Quantitative Analysis of this compound by HPLC

This protocol describes a common method for the quantitative analysis of DABA using HPLC with pre-column derivatization.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase A: Acetonitrile

-

Mobile phase B: Aqueous buffer (e.g., sodium acetate)

-

Derivatization reagent: 2,4-Dinitrofluorobenzene (DNFB) or similar

-

Standard this compound

-

Sample extract

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of L-DABA of known concentrations.

-

Sample Preparation: Prepare an aqueous extract of the biological material containing DABA.

-

Derivatization:

-

To a specific volume of the standard or sample solution, add a buffer (e.g., sodium bicarbonate) to adjust the pH.

-

Add the derivatization reagent (e.g., DNFB in a suitable solvent).

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time to allow the reaction to complete.

-

Stop the reaction by adding an acid (e.g., HCl).

-

-

HPLC Analysis:

-

Inject a known volume of the derivatized standard or sample onto the HPLC system.

-

Elute the compounds using a suitable gradient of mobile phases A and B.

-

Detect the derivatized DABA using a UV detector at the appropriate wavelength (e.g., 360 nm for DNFB derivatives).

-

-

Quantification:

-

Generate a standard curve by plotting the peak area of the derivatized DABA standards against their concentrations.

-

Determine the concentration of DABA in the sample by comparing its peak area to the standard curve.

-

Assessment of Anticonvulsant Activity

This protocol outlines a general procedure for evaluating the anticonvulsant activity of L-DABA in a mouse model using the pentylenetetrazole (PTZ)-induced seizure test.

Materials:

-

Male albino mice

-

This compound

-

Pentylenetetrazole (PTZ)

-

Vehicle (e.g., saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation cages

-

Stopwatch

Methodology:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide the animals into at least three groups: a control group (vehicle), a positive control group (a known anticonvulsant), and a test group (L-DABA).

-

Drug Administration: Administer the vehicle, positive control, or L-DABA (at various doses) to the respective groups via i.p. injection.

-

Seizure Induction: After a predetermined time (e.g., 30 minutes) following drug administration, induce seizures by injecting a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for the onset and duration of clonic-tonic seizures for a specified period (e.g., 30 minutes).

-

Data Analysis: Record the latency to the first seizure and the duration of seizures for each animal. Calculate the percentage of protection against seizures in the test and positive control groups compared to the control group.

Conclusion

This compound stands out as a secondary metabolite with significant and varied biological activities. Its role as a GABA transaminase inhibitor provides a clear rationale for its observed anticonvulsant effects, while its unique mechanism of inducing osmotic lysis in tumor cells presents a novel avenue for anticancer drug development. The biosynthetic pathway, originating from the primary metabolite L-aspartate, is well-defined in the context of ectoine synthesis, offering potential targets for metabolic engineering to enhance DABA production. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in further exploring the therapeutic potential of this remarkable natural product. Future research should focus on elucidating the full spectrum of its pharmacological effects, optimizing its production, and exploring its clinical applications.

References

- 1. Aspartate kinase - Wikipedia [en.wikipedia.org]

- 2. EC 2.7.2.4 [iubmb.qmul.ac.uk]

- 3. ENZYME - 2.7.2.4 aspartate kinase [enzyme.expasy.org]

- 4. KEGG ENZYME: 2.7.2.4 [genome.jp]

- 5. Aspartate Kinase (Crude Enzyme)(EC 2.7.2.4) - Creative Enzymes [creative-enzymes.com]

- 6. Aspartate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. EC 1.2.1.11 [iubmb.qmul.ac.uk]

- 9. ENZYME - 1.2.1.11 aspartate-semialdehyde dehydrogenase [enzyme.expasy.org]

- 10. enzyme-database.org [enzyme-database.org]

- 11. Diaminobutyrate—2-oxoglutarate transaminase - Wikipedia [en.wikipedia.org]

- 12. uniprot.org [uniprot.org]

- 13. chemwhat.com [chemwhat.com]

- 14. uniprot.org [uniprot.org]

- 15. uniprot.org [uniprot.org]

- 16. LC-MS/MS determination of the isomeric neurotoxins BMAA (beta-N-methylamino-L-alanine) and DAB (2,4-diaminobutyric acid) in cyanobacteria and seeds of Cycas revoluta and Lathyrus latifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of L-2,4-Diaminobutyric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and modern methods for the synthesis of L-2,4-diaminobutyric acid (L-DAB) derivatives. L-DAB is a non-proteinogenic amino acid that is a component of various natural products and has been incorporated into peptides to enhance their biological activity and stability. The following sections outline key synthetic protocols, present quantitative data for comparative analysis, and illustrate the experimental workflows.

Solution-Phase Synthesis of this compound Derivatives

The solution-phase synthesis of L-DAB derivatives often involves a multi-step process of protection, functional group manipulation, and deprotection. Two common starting materials for these syntheses are L-homoserine and γ-butyrolactone.

Synthesis from L-Homoserine

A patented method describes a six-step synthesis of this compound derivatives starting from L-homoserine.[1] This method involves the protection of the amino and carboxyl groups, followed by a Mitsunobu reaction to introduce a phthalimido group, and subsequent deprotection steps to yield the final product.[1] The reaction conditions are reported to be mild, with high yields and convenient purification.[1]

Synthesis from γ-Butyrolactone

Another approach utilizes γ-butyrolactone as the starting material. This method involves the bromination of γ-butyrolactone, followed by reaction with potassium phthalimide (B116566) and subsequent hydrolysis to yield 2,4-diaminobutyric acid.[2]

Comparative Data for Solution-Phase Synthesis

| Starting Material | Key Reactions | Overall Yield | Reference |

| L-Homoserine | Protection, Mitsunobu reaction, Deprotection | High | [1] |

| γ-Butyrolactone | Bromination, Phthalimide substitution, Hydrolysis | ~60% from bromolactone | [2] |

Experimental Protocol: Synthesis of this compound Derivative from L-Homoserine

This protocol is based on the method described in patent CN112457218B.[1]

Step 1: Protection of L-Homoserine

-

Dissolve L-homoserine in a mixture of ethanol (B145695) and water (volume percentage of ethanol between 20% and 80%).

-

Add an aqueous alkaline solution (0.5 mol/L to 5 mol/L).

-

Add di-tert-butyl dicarbonate (B1257347) (molar ratio to homoserine of 1:1 to 1:2) and stir at room temperature.

-

After the reaction is complete, acidify the solution and extract the product with an organic solvent.

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of dichloromethane (B109758) and methanol (B129727) as the eluent (volume ratio of 1:1 to 1:5).

Step 2: Benzylation

-

Dissolve the protected homoserine in a suitable solvent (e.g., DMF).

-

Add a base (e.g., K₂CO₃) and benzyl (B1604629) bromide.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Work up the reaction mixture by adding water and extracting the product with an organic solvent.

-

Purify the product by column chromatography.

Step 3: Mitsunobu Reaction

-

Dissolve the benzylated intermediate in a suitable solvent (e.g., THF).

-

Add triphenylphosphine (B44618) and phthalimide.

-

Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Purify the product by column chromatography.

Step 4: Deprotection of Benzyl Ester

-

Dissolve the product from the previous step in a suitable solvent (e.g., ethyl acetate).

-

Add a palladium catalyst (e.g., Pd/C) and hydrogenate the mixture.

-

Filter off the catalyst and concentrate the filtrate to obtain the debenzylated product.

Step 5: Removal of Phthaloyl Group

-

Dissolve the debenzylated product in a suitable solvent (e.g., ethanol).

-

Add hydrazine (B178648) hydrate (B1144303) and reflux the mixture.

-

After the reaction is complete, acidify the mixture and remove the phthalhydrazide (B32825) precipitate by filtration.

-

Concentrate the filtrate and purify the product by column chromatography using a mixture of methanol and ethyl acetate (B1210297) as the eluent (volume ratio of 5:1 to 1:2).

Step 6: Removal of Boc Group

-

Dissolve the purified product in a suitable solvent (e.g., dichloromethane).

-

Add trifluoroacetic acid (molar ratio to the intermediate of 1:1 to 1:10) or a solution of hydrochloric acid in ethanol (molar ratio to the intermediate of 1:1 to 1:20).[1]

-

Stir the reaction mixture at room temperature.

-

After the reaction is complete, concentrate the solution to obtain the final this compound derivative.

Caption: Workflow for the solution-phase synthesis of an L-DAB derivative from L-homoserine.

Solid-Phase Synthesis of Peptides Containing this compound Derivatives

L-DAB derivatives with orthogonal protecting groups, such as Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid, are essential building blocks for solid-phase peptide synthesis (SPPS).[3][4] The Fmoc/tBu strategy is widely used for this purpose.[5]

Key Steps in Fmoc-SPPS

The synthesis involves a cyclical process of deprotection, coupling, and washing.

-

Resin Swelling: The solid support (resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine (B6355638) in DMF.[6]

-

Amino Acid Coupling: The incoming Fmoc-protected L-DAB derivative is activated by a coupling reagent and then coupled to the deprotected N-terminus of the peptide chain.[6]

-

Washing: The resin is washed to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.[7]

Orthogonal Protection Strategy